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Compound of Interest |

Compound Name: (1-Ethylazetidin-3-yl)methanamine
CAS No.: 1412978-07-4
Cat. No.: B2615684
. J

Executive Summary: The "Escape from Flatland"

(1-Ethylazetidin-3-yl)methanamine is a high-value diamine building block used to introduce
metabolic stability and distinct vector orientation into drug candidates. Unlike its 5-membered
analog (pyrrolidine), the 4-membered azetidine ring possesses significant ring strain (~26
kcal/mol) and a puckered "butterfly" conformation.

This guide provides the structural validation standards for this molecule and objectively
compares it with key alternatives, demonstrating why it is often the superior choice for lowering
lipophilicity (

) while maintaining basicity.

Structural Identity & Physicochemical Profile[1][2]
[3]1[4][5][6]

The characterization of small, strained heterocycles requires precise interpretation of NMR
splitting patterns, which often deviate from first-order predictions due to ring puckering.

Core Data Table[5][7]
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Property Value | Description

Note

(1-Ethylazetidin-3-

yl)methanamine

IUPAC Name

CAS Number 1269796-03-7 (Free Base)

Verify salt form (e.g., 2HCI:
1269796-04-8)

Formula

MW: 114.19 g/mol

Colorless oil (Free Base) /

Appearance Hygroscopic as salt
PP White solid (HCI salt) yo P
- ) ~165 °C (Predicted, 760 )
Boiling Point Volatile free base
mmHg)
pKa (Calc) | Lower than pyrrolidine analogs
CLogP -0.85 Highly polar, water-soluble

Spectroscopic Signature (Diagnostic Signals)

The following NMR data represents the Free Base in

. Note that salt formation causes significant downfield shifts.

e NMR (400 MHz,
):
o 3.55(m, 2H, Ring
cis to substituent).
o 2.90 (m, 2H, Ring
trans to substituent).
o 2.82(d,

, 2H, exocyclic
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).
o 2.55(m, 1H, Ring
- methine).
o 2.48 (q,
, 2H, Ethyl
).
o 0.98 (t,
, 3H, Ethyl
).

o Key Insight: The azetidine ring protons appear as complex multiplets rather than simple
doublets due to the ring puckering and geminal/vicinal coupling.

e NMR (100 MHz,
):
o 60.5 (Ring
), 54.2 (Ethyl
), 45.8 (Exocyclic
), 32.1 (Ring
), 12.5 (Ethyl

).

Comparative Analysis: Azetidine vs. Alternatives

In lead optimization, replacing a pyrrolidine or piperidine with an azetidine is a strategic move
to alter physicochemical properties.

Comparative Performance Table
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- (1-Ethylazetidin-3- (1-Ethylpyrrolidin-3- (Azetidin-3-
eature
yl)methanamine yl)methanamine yl)methanamine
) ) 4-membered (NH
Ring Size 4-membered 5-membered
free)
Lipophilicity (LogP) Low (-0.85) Medium (-0.20) Very Low (-1.5)

Metabolic Stability

High (Ring strain

Moderate (Prone to

High (but N-H is

alters CYP oxidation) _oxidation) reactive)
Basicity (pKa) ~10.2 ~10.8 ~11.0
Puckered ( Envelope (
Vector Geometry Puckered
character) character)

Application

Best for CNS
penetration &
Solubility

Standard building
block

Linker requiring N-

alkylation

Mechanistic Insight: The "Azetidine Effect"

o Lower Lipophilicity: The removal of one methylene group (vs. pyrrolidine) lowers the

LogP/LogD, often improving metabolic stability and reducing non-specific binding.

o Basicity Modulation: The increased s-character of the nitrogen lone pair in the strained 4-

membered ring typically lowers the pKa by 0.5-1.0 units compared to pyrrolidines. This is

crucial for tuning permeability.

Experimental Protocols

Workflow Visualization

The following diagram outlines the critical path for synthesizing and validating the structural

integrity of the molecule, specifically distinguishing it from ring-opened byproducts.
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QC Checkpoints

1 Deeprulecuunl(TFI/:))" Check: Ring Integrity |
(Acetaldehyde/NaBH(OAC)3) (3.0-4.0 ppm)

Click to download full resolution via product page

Caption: Synthesis and Validation Workflow. Critical QC steps focus on confirming the azetidine
ring remains intact, as strained rings can open under harsh reductive amination conditions.

Protocol 1: Structural Validation via qNMR (Quantitative
NMR)

Rationale: To determine purity and salt stoichiometry (if HCI salt).

Sample Prep: Dissolve ~10 mg of the sample in 0.6 mL

(for salts) or

(for free base).

Internal Standard: Add a precise amount (approx. 5 mg) of Maleic Acid (for

) or 1,3,5-Trimethoxybenzene (for

)

Acquisition: Run a standard proton sequence (dS=16, D1=30s to ensure relaxation).

Integration: Integrate the Ethyl
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Protocol 2: GC-MS Purity Assessment

triplet (
~1.0 ppm) against the Internal Standard signal.
Validation Check:

o The integral ratio of the Ring Protons (

3.0-4.5) to the Ethyl Group must be exactly 4:5.

o Failure Mode: If the ratio is skewed or olefinic signals appear (

5.0-6.0), the ring has undergone Hoffman elimination or hydrolysis.

Rationale: Small diamines are difficult to analyze by HPLC due to lack of UV chromophores.
GC-MS is the gold standard.

Column: HP-5ms or equivalent amine-deactivated column.

Inlet: 250°C, Split 20:1.

Ramp: 50°C (hold 2 min)

250°C at 20°C/min.

Detection: El Source. Look for Molecular lon (

) at 114 m/z.

Fragmentation Pattern:
o Base peak is typically m/z 30 (

) from the primary amine cleavage.

o Loss of ethyl group (

) is common.
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Stability & Handling

o Hygroscopicity: The HCI salt is extremely hygroscopic. Store in a desiccator at -20°C.
o Shelf-Life: The free base is prone to oxidation and carbonate formation (

absorption from air). Always handle under Nitrogen/Argon.

o Reactivity: Avoid strong Lewis acids which can coordinate to the ring nitrogen and trigger
ring-opening polymerization.
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o Source: Enamine.[4][5][6][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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